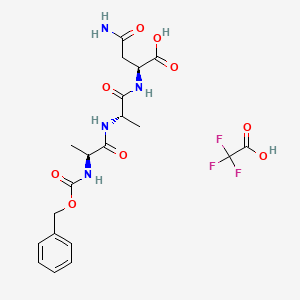
Cbz-Ala-Ala-Asn (TFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cbz-Ala-Ala-Asn (TFA) is a peptide compound designed based on the sequence of the substrate of legumain, a cysteine protease. This compound is often used as a scaffold for drug delivery due to its specific sequence and properties .
准备方法
Cbz-Ala-Ala-Asn (TFA) is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly used, where the Fmoc group protects the amino terminus of the amino acids . The peptide is then cleaved from the resin and deprotected using trifluoroacetic acid (TFA), which also removes side-chain protecting groups .
化学反应分析
Cbz-Ala-Ala-Asn (TFA) undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cysteine residues if present.
Substitution: The benzyloxycarbonyl (Cbz) group can be substituted under specific conditions.
Common reagents used in these reactions include TFA for cleavage and deprotection, and various oxidizing and reducing agents depending on the specific reaction . The major products formed from these reactions are typically the deprotected peptide and any modified amino acids resulting from the reactions.
科学研究应用
Cbz-Ala-Ala-Asn (TFA) has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用机制
The mechanism of action of Cbz-Ala-Ala-Asn (TFA) involves its interaction with legumain. Legumain recognizes and cleaves the peptide at the C-terminus of asparagine residues. This specific cleavage is crucial for its application in drug delivery and diagnostic assays . The molecular targets include the active site of legumain, and the pathways involved are those related to protease activity and substrate recognition .
相似化合物的比较
Cbz-Ala-Ala-Asn (TFA) can be compared with other peptide substrates designed for legumain, such as:
Cbz-Ala-Ala-Asn-AMC: A fluorogenic substrate used in biochemical assays.
Rho-Pro-Ala-Asn-PEG-AQ (4-OH): A rhodamine-B labeled substrate used in cancer diagnostics.
The uniqueness of Cbz-Ala-Ala-Asn (TFA) lies in its specific sequence and its application as a scaffold for drug delivery, which is not as common in other similar compounds .
属性
分子式 |
C20H25F3N4O9 |
|---|---|
分子量 |
522.4 g/mol |
IUPAC 名称 |
(2S)-4-amino-4-oxo-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]butanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H24N4O7.C2HF3O2/c1-10(16(25)22-13(17(26)27)8-14(19)23)20-15(24)11(2)21-18(28)29-9-12-6-4-3-5-7-12;3-2(4,5)1(6)7/h3-7,10-11,13H,8-9H2,1-2H3,(H2,19,23)(H,20,24)(H,21,28)(H,22,25)(H,26,27);(H,6,7)/t10-,11-,13-;/m0./s1 |
InChI 键 |
XHTNNYYTYDZFEL-SQRKDXEHSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


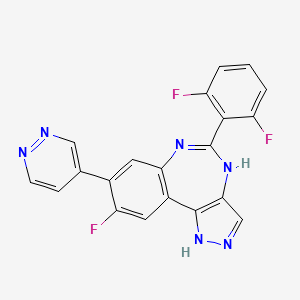
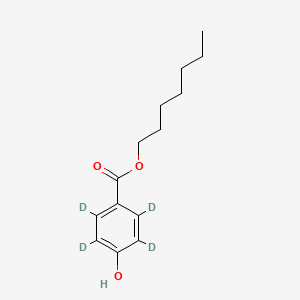

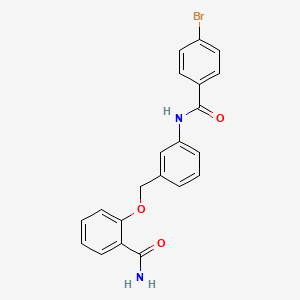
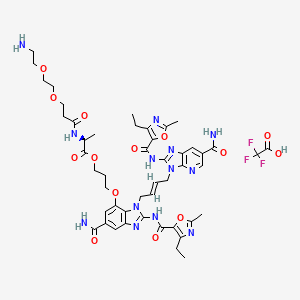
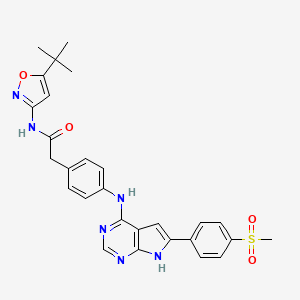
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B15140564.png)
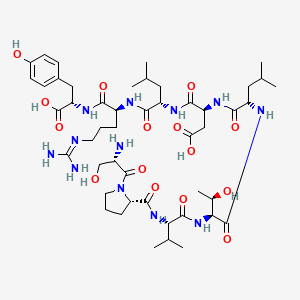
![5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15140577.png)
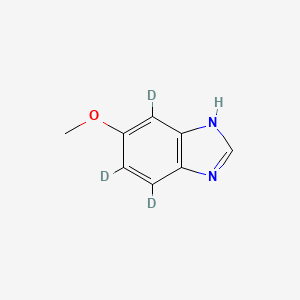
![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15140584.png)

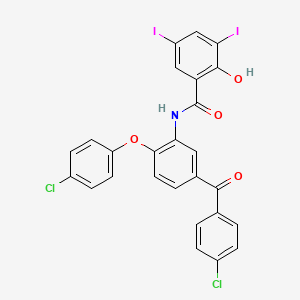
![[(2R,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140605.png)
